

Introduction: The Strategic Importance of a Versatile Pyrimidine Building Block

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Compound of Interest

Compound Name: 2,4-Dichloro-5-fluoro-6-methylpyrimidine

Cat. No.: B1604276

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In the landscape of modern medicinal and agricultural chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel bioactive agents. Its presence in nucleobases ensures inherent biocompatibility and provides a versatile framework for molecular recognition. Within this class, halogenated pyrimidines serve as exceptionally valuable intermediates, offering multiple reactive sites for the strategic construction of complex molecular architectures.

2,4-Dichloro-5-fluoro-6-methylpyrimidine (CAS No. 954220-98-5) is a prime example of such a strategic building block.^{[1][2]} The specific arrangement of its substituents—two distinct chlorine atoms, an electron-withdrawing fluorine, and an electron-donating methyl group—creates a unique electronic and steric profile. This profile allows for controlled, regioselective reactions, making it a sought-after precursor in the synthesis of targeted therapeutics and advanced agrochemicals.^[3] This guide offers a comprehensive overview of its physical properties, spectral characteristics, synthesis, reactivity, and safe handling, providing researchers with the foundational knowledge required to effectively leverage this compound in their work.

Section 1: Physicochemical Properties

The physical properties of a compound are critical determinants of its behavior in both reactive and biological systems, influencing everything from solubility and reaction kinetics to storage

and formulation. Below is a summary of the known and predicted properties of **2,4-Dichloro-5-fluoro-6-methylpyrimidine**.

Table 1: Summary of Physicochemical Data

| Property | Value | Source(s) |
|-------------------|--|---|
| CAS Number | 954220-98-5 | [1] |
| Molecular Formula | C ₅ H ₃ Cl ₂ FN ₂ | [1] [3] |
| Molecular Weight | 181.00 g/mol | [1] [3] |
| Appearance | Data not available; expected to be a solid. | Inferred from related compounds [4] |
| Melting Point | Data not available. | N/A |
| Boiling Point | Data not available. | N/A |
| Density | Data not available. | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, Ethyl Acetate) and poorly soluble in water. | Inferred from structure |
| SMILES | CC1=C(C(=NC(=N1)Cl)Cl)F | [1] |

Expert Insights: The presence of two chlorine atoms and a fluorine atom significantly increases the molecule's polarity and potential for dipole-dipole interactions, while the pyrimidine core can participate in hydrogen bonding as an acceptor. However, the lack of hydrogen bond donors and the overall halogenated character suggest that its solubility will be highest in moderately polar aprotic organic solvents. Its molecular weight of 181.00 g/mol places it well within the range of typical small-molecule fragments used in drug discovery campaigns.

Section 2: Spectral Characterization (Predicted)

While specific spectral data for **2,4-Dichloro-5-fluoro-6-methylpyrimidine** is not widely published, its structure allows for reliable prediction of its key spectral features. This predictive

analysis is an essential tool for reaction monitoring and structural confirmation.

- ^1H NMR: The proton NMR spectrum is expected to be very simple, showing a single peak corresponding to the methyl group ($-\text{CH}_3$) protons. This peak would likely appear in the range of δ 2.0-2.5 ppm, shifted downfield due to the influence of the aromatic pyrimidine ring.
- ^{13}C NMR: The carbon NMR spectrum will be more complex. We can predict the approximate chemical shifts:
 - $-\text{CH}_3$ Carbon: ~15-25 ppm.
 - Ring Carbons: The four carbons in the pyrimidine ring will be distinct. The carbons directly bonded to chlorine (C2, C4) and fluorine (C5) will be significantly deshielded, appearing far downfield (likely >140 ppm). The C-F coupling will be a key diagnostic feature, resulting in a large splitting of the C5 signal. The carbon attached to the methyl group (C6) will also be in the aromatic region.
- Mass Spectrometry (MS): In an electron-impact (EI) mass spectrum, the molecular ion peak (M^+) is expected at m/z 180. The most critical diagnostic feature will be the isotopic pattern of the molecular ion. Due to the presence of two chlorine atoms, a characteristic cluster of peaks will be observed:
 - M^+ : (containing two ^{35}Cl atoms) at m/z 180 (relative intensity ~100%)
 - $[\text{M}+2]^+$: (containing one ^{35}Cl and one ^{37}Cl) at m/z 182 (relative intensity ~65%)
 - $[\text{M}+4]^+$: (containing two ^{37}Cl atoms) at m/z 184 (relative intensity ~10%) This 100:65:10 ratio is a definitive signature for a molecule containing two chlorine atoms.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands:
 - C=N and C=C stretching: In the $1500\text{-}1650\text{ cm}^{-1}$ region, characteristic of the pyrimidine ring.
 - C-F stretching: A strong, sharp absorption typically in the $1000\text{-}1250\text{ cm}^{-1}$ range.

- C-Cl stretching: Strong absorptions in the 600-800 cm⁻¹ region.

Section 3: Synthesis and Reactivity

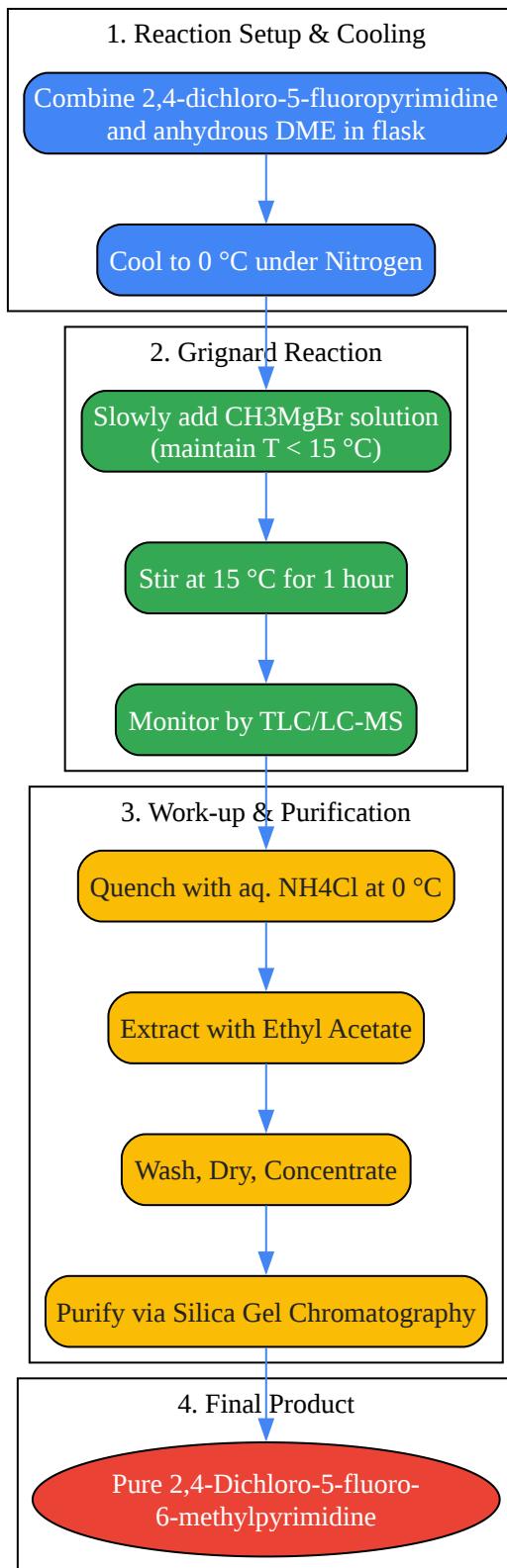
General Synthesis Protocol

The synthesis of **2,4-dichloro-5-fluoro-6-methylpyrimidine** can be achieved via the methylation of a 2,4-dichloro-5-fluoropyrimidine precursor using a Grignard reagent.^[5] This method is effective for adding alkyl groups to the pyrimidine ring.

Step-by-Step Methodology:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and anhydrous 1,2-dimethoxyethane (DME).
- Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
- Grignard Addition: Slowly add a solution of methylmagnesium bromide (CH₃MgBr, 1.5 eq., typically 3.0 M in diethyl ether) dropwise to the reaction mixture, ensuring the internal temperature is maintained below 15 °C.
- Reaction Monitoring: Stir the solution at 15 °C for 1 hour after the addition is complete. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
- Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
- Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
- Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
- Purification: The resulting crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to afford the pure **2,4-dichloro-5-fluoro-6-methylpyrimidine**.

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **2,4-dichloro-5-fluoro-6-methylpyrimidine**.

Core Reactivity: Nucleophilic Aromatic Substitution

The true utility of this compound lies in its reactivity towards nucleophiles. The two chlorine atoms at the C2 and C4 positions are both susceptible to nucleophilic aromatic substitution (S_NAr). However, they are not electronically equivalent.

- **Regioselectivity:** The C4 position is generally more reactive towards nucleophiles than the C2 position. This is due to the combined electron-withdrawing effects of the adjacent fluorine atom at C5 and the nitrogen at N3, which stabilize the negative charge of the Meisenheimer intermediate more effectively at the C4 position.
- **Sequential Reactions:** This difference in reactivity allows for sequential, controlled substitutions. A researcher can first substitute the C4-chloro group using one nucleophile under milder conditions, and then substitute the C2-chloro group with a different nucleophile under more forcing conditions (e.g., higher temperature). This stepwise approach is fundamental to building molecular diversity from a single precursor.

Caption: Regioselective substitution pathway of the title compound.

Section 4: Applications in Drug Development

2,4-Dichloro-5-fluoro-6-methylpyrimidine is primarily employed as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.^[3] Its structure allows for modifications that can enhance the efficacy of active compounds.

A key application area is the development of kinase inhibitors, which are crucial in oncology. For instance, derivatives of the closely related 2,4-dichloro-6-methylpyrimidine have been designed and synthesized as potential selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) T790M/L858R mutant, which is implicated in non-small cell lung cancer (NSCLC).^[6] In such syntheses, the dichloro-pyrimidine core serves as the central scaffold onto which various amine and aryl groups are attached via sequential S_NAr reactions to optimize binding to the kinase's active site. The fluorine at the 5-position can further enhance binding affinity through favorable electrostatic interactions or by blocking metabolic degradation.

Section 5: Safety and Handling

Disclaimer: This information is synthesized from data on structurally similar compounds and is not a substitute for a formal Safety Data Sheet (SDS) for this specific chemical. Always consult the SDS provided by the supplier before handling.

Based on the SDS for related dichloropyrimidines, **2,4-Dichloro-5-fluoro-6-methylpyrimidine** should be treated as a hazardous substance.[7][8]

- GHS Hazard Classification (Predicted):

- Acute Toxicity, Oral: Harmful if swallowed.
- Skin Corrosion/Irritation: Causes severe skin burns and eye damage.
- Serious Eye Damage/Irritation: Causes serious eye damage.

- Handling Precautions:

- Engineering Controls: Use only under a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Ensure that eyewash stations and safety showers are readily accessible.[7]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7]
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[7] Wash hands thoroughly after handling.

- Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
- It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[3][8]
- Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

- Disposal:

- Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

2,4-Dichloro-5-fluoro-6-methylpyrimidine is a highly functionalized heterocyclic compound with significant potential as a synthetic intermediate. Its key value lies in the differential reactivity of its two chlorine atoms, which enables controlled, sequential nucleophilic substitutions. This feature, combined with the modulating effects of the fluoro and methyl groups, makes it an attractive scaffold for constructing diverse libraries of molecules in the pursuit of new drugs and agrochemicals. A thorough understanding of its properties, reactivity, and handling requirements is paramount for any researcher aiming to exploit its synthetic utility.

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